molecular formula C15H18N2O4 B4729339 [3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](morpholin-4-yl)methanone

[3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](morpholin-4-yl)methanone

Cat. No.: B4729339
M. Wt: 290.31 g/mol
InChI Key: NVPMLKOSUHOJTG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an oxazoline ring, a methoxyphenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazoline ring through the cyclization of an appropriate precursor, followed by the introduction of the methoxyphenyl and morpholine groups under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone has potential applications as a drug candidate. Its unique structure and functional groups may confer specific biological activities, making it a promising lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound with diverse applications.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-19-13-5-3-2-4-11(13)12-10-14(21-16-12)15(18)17-6-8-20-9-7-17/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPMLKOSUHOJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](morpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](morpholin-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](morpholin-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
[3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](morpholin-4-yl)methanone
Reactant of Route 5
[3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](morpholin-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
[3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](morpholin-4-yl)methanone

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